molecular formula C20H20N2O5 B2378347 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid CAS No. 1403590-49-7

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid

Cat. No. B2378347
CAS RN: 1403590-49-7
M. Wt: 368.389
InChI Key: WDVALBSODAWGFX-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid is a useful research compound. Its molecular formula is C20H20N2O5 and its molecular weight is 368.389. The purity is usually 95%.
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Scientific Research Applications

Preparation and Use in Peptide Synthesis

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-amino-2-methyl-4-oxobutanoic acid is instrumental in the preparation of N-Fmoc-protected β2-homoamino acids, crucial for the synthesis of β-peptides. This process, involving a diastereoselective amidomethylation, yields N-Cbz-protected β-amino acids suitable for large-scale preparation and solid-phase syntheses of β-peptides, as demonstrated by Šebesta and Seebach (2003) (Šebesta & Seebach, 2003).

Novel Synthesis Applications

The compound has been used in the synthesis of various non-proteinogenic amino acids and derivatives. Adamczyk and Reddy (2001) synthesized (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid and its derivatives using a pathway involving this compound (Adamczyk & Reddy, 2001).

Self-Assembly and Material Science

In material science, this compound contributes to the study of self-assembled structures. Gour et al. (2021) reported on the self-assembly properties of Fmoc modified aliphatic amino acids, including this compound, revealing insights into novel self-assembled architectures (Gour et al., 2021).

Enzyme-activated Surfactants

Cousins et al. (2009) utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids, including this compound, to create enzyme-activated surfactants for carbon nanotubes, facilitating homogeneous aqueous nanotube dispersions under controlled conditions (Cousins et al., 2009).

Synthesis of Peptide Nucleic Acid Derivatives

Nickita et al. (2009) reported the synthesis of monomeric peptide nucleic acid (PNA) derivatives incorporating RuII-polypyridyl complexes, where this compound played a significant role (Nickita et al., 2009).

properties

IUPAC Name

(2S)-4-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyl-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-20(18(24)25,10-17(21)23)22-19(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16H,10-11H2,1H3,(H2,21,23)(H,22,26)(H,24,25)/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDVALBSODAWGFX-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC(=O)N)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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